![molecular formula C7H5Cl2NO B117139 2-Chloro-1-(6-chloropyridin-2-YL)ethanone CAS No. 152356-58-6](/img/structure/B117139.png)
2-Chloro-1-(6-chloropyridin-2-YL)ethanone
Overview
Description
2-Chloro-1-(6-chloropyridin-2-YL)ethanone is an organic compound with the molecular formula C7H5Cl2NO. It is a chlorinated derivative of pyridine, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(6-chloropyridin-2-YL)ethanone typically involves the chlorination of 1-(6-chloropyridin-2-YL)ethanone. One common method includes the reaction of 6-chloropyridine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Safety measures are crucial due to the use of chlorinating agents and the potential for hazardous by-products .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(6-chloropyridin-2-YL)ethanone undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the ethanone moiety can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents (e.g., DMF) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Substituted ethanones with various functional groups.
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or other reduced derivatives.
Scientific Research Applications
Chemistry
2-Chloro-1-(6-chloropyridin-2-YL)ethanone serves as a crucial building block in organic synthesis, facilitating the creation of more complex molecules. It is often utilized in the development of novel compounds that can exhibit unique chemical reactivity and biological activity.
Biology
In biological research, this compound has been investigated for its potential to inhibit specific enzymes and modulate protein-ligand interactions. Such properties are essential for understanding metabolic pathways and developing enzyme inhibitors.
Medicine
The compound is explored as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting metabolic disorders and other diseases. Its ability to interact with biological targets positions it as a candidate for drug development.
Agriculture
Due to its structural characteristics, it is also being studied for applications in agrochemicals, including pesticide formulations. The compound's insecticidal properties have been noted, making it relevant for pest control strategies.
Structure-Activity Relationship (SAR)
Research has indicated that the biological activity of this compound is closely related to its structural features. The substitution pattern on the pyridine ring significantly influences its potency as an enzyme inhibitor.
Compound | Substitution Pattern | IC50 (nM) | Biological Activity |
---|---|---|---|
This compound | 2-Cl, 6-Cl | TBD | Enzyme inhibitor |
1-(6-Chloropyridin-3-yl)ethanone | 6-Cl | TBD | Moderate activity |
2-Chloro-1-(3-chloropyridin-2-YL)ethanone | 3-Cl | TBD | Varies |
2-Chloro-1-(4-chloropyridin-2-YL)ethanone | 4-Cl | TBD | Varies |
Case Studies and Research Findings
Several studies have highlighted the applications and biological activities of compounds related to this compound:
Insecticidal Activity
Research has demonstrated significant insecticidal activity against various pests, including cotton aphids and green peach aphids, suggesting that modifications to the pyridine ring can enhance or diminish biological activity based on steric factors .
Pharmacological Potential
The compound's interactions with enzymes indicate potential therapeutic applications for conditions such as metabolic syndrome. Further pharmacological studies are necessary to explore its full capabilities .
Mechanism of Action
The mechanism of action of 2-Chloro-1-(6-chloropyridin-2-YL)ethanone involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the target molecule .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1-(6-chloropyridin-3-YL)ethanone
- 1-(2-Chloropyridin-3-YL)ethanone
- 1-(6-(Trifluoromethyl)pyridin-3-YL)ethanone
Uniqueness
2-Chloro-1-(6-chloropyridin-2-YL)ethanone is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of specialized compounds and in targeted medicinal applications .
Biological Activity
2-Chloro-1-(6-chloropyridin-2-YL)ethanone, with the CAS number 152356-58-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a chloro-substituted pyridine ring attached to an ethanone moiety. This unique structure suggests potential interactions with biological targets.
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities, including:
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains.
- Anticancer Properties : Preliminary studies suggest it may inhibit cancer cell proliferation.
- Enzyme Inhibition : It has been identified as a potential inhibitor of specific enzymes involved in disease processes.
Antimicrobial Activity
Studies have demonstrated that this compound possesses antimicrobial properties. For example, it has been tested against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicate its potency compared to standard antibiotics.
Microorganism | MIC (µg/mL) | Comparison with Standard Antibiotic |
---|---|---|
E. coli | 25 | Comparable to ampicillin |
S. aureus | 30 | Similar efficacy to vancomycin |
Anticancer Properties
Research indicates that this compound may have anticancer effects. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
Case Study: MCF-7 Cell Line
In a study examining the effects on MCF-7 cells, treatment with the compound resulted in:
- IC50 Value : Approximately 15 µM, indicating significant cytotoxicity.
- Mechanism of Action : Flow cytometry analysis revealed an increase in cells arrested in the G0/G1 phase, suggesting a disruption in the cell cycle.
Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes associated with various diseases. For instance, it has been identified as a potential inhibitor of phosphodiesterase (PDE), which plays a crucial role in cellular signaling pathways.
Research Findings:
A study utilizing high-throughput screening methods indicated that this compound effectively binds to PDE5, leading to increased cGMP levels in treated cells. This suggests potential applications in treating cardiovascular diseases.
Properties
IUPAC Name |
2-chloro-1-(6-chloropyridin-2-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO/c8-4-6(11)5-2-1-3-7(9)10-5/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBZNMLMMOVMJOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30573994 | |
Record name | 2-Chloro-1-(6-chloropyridin-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30573994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152356-58-6 | |
Record name | 2-Chloro-1-(6-chloropyridin-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30573994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.